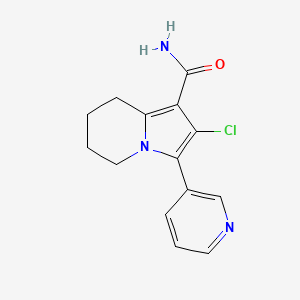

CMV-423

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c15-12-11(14(16)19)10-5-1-2-7-18(10)13(12)9-4-3-6-17-8-9/h3-4,6,8H,1-2,5,7H2,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGXENHWYNLKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C(=C2C3=CN=CC=C3)Cl)C(=O)N)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333187 | |

| Record name | 2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186829-19-6 | |

| Record name | 2-Chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186829-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CMV-423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186829196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CMV-423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDX37M872C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of CMV-423: An Inhibitor of Human Cytomegalovirus Replication

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the investigational antiviral compound CMV-423 reveals a novel mechanism of action against Human Cytomegalovirus (HCMV), targeting an early stage of the viral replication cycle through the modulation of host cellular machinery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the current understanding of this compound, including its quantitative efficacy, experimental methodologies, and the proposed signaling pathways involved in its antiviral activity.

This compound (2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide), also known as RPR-111423, is a non-nucleoside antiviral agent demonstrating potent and selective in vitro activity against beta-herpesviruses, including HCMV, human herpesvirus 6 (HHV-6), and human herpesvirus 7 (HHV-7).[1] Although its development by Sanofi-Aventis was discontinued before reaching clinical trials, the unique mechanism of action of this compound continues to be of scientific interest for the development of novel anti-HCMV therapeutics.[2]

Core Mechanism of Action: A Host-Centric Approach

This compound distinguishes itself from currently approved anti-HCMV drugs, which primarily target viral enzymes like DNA polymerase or the terminase complex.[3] Instead, this compound acts at an early phase of the viral life cycle, subsequent to viral entry into the host cell but preceding the initiation of viral DNA replication.[1] Mechanistic studies have revealed that the antiviral effect of this compound is cell-line dependent, strongly suggesting the involvement of a cellular, rather than a viral, component in its mode of action.

The leading hypothesis posits that this compound exerts its antiviral effect through the inhibition of a cellular process that is critical for the early stages of viral replication. Evidence points towards the modulation of cellular protein tyrosine kinase activity. This is supported by findings that this compound shares characteristics with known protein kinase inhibitors and exhibits synergistic antiviral effects when combined with herbimycin A, an agent known to affect tyrosine kinase activity via inhibition of heat shock protein 90 (Hsp90). While high concentrations of this compound have been shown to inhibit total cellular protein tyrosine kinase activity, the precise kinase or pathway targeted remains to be fully elucidated.

Quantitative Efficacy of this compound

The in vitro potency of this compound has been documented against various herpesviruses. The following table summarizes key quantitative data from published studies.

| Virus | Strain | Cell Line | Assay Type | IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |

| HHV-6 | Various | Not Specified | 53 nM | 144 µM | ~2717 | ||

| HCMV | AD169 | HEL | Plaque Reduction | 0.003 µM | >100 µM | >33,333 | Snoeck R, et al. 2002 |

| HCMV | Davis | HEL | Plaque Reduction | 0.002 µM | >100 µM | >50,000 | Snoeck R, et al. 2002 |

| HCMV | Ganciclovir-Resistant | HEL | Plaque Reduction | 0.003 µM | >100 µM | >33,333 | Snoeck R, et al. 2002 |

| HCMV | Foscarnet-Resistant | HEL | Plaque Reduction | 0.002 µM | >100 µM | >50,000 | Snoeck R, et al. 2002 |

Note: Data from Snoeck R, et al. Antiviral Research. 2002;55(3):413-424 has been included for a more complete picture of HCMV-specific activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Plaque Reduction Assay (for IC₅₀ Determination)

-

Cell Seeding: Human Embryonic Lung (HEL) fibroblasts are seeded into 24-well plates at a density that allows for the formation of a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with a specific plaque-forming unit (PFU) count of the HCMV strain of interest (e.g., AD169, Davis, or drug-resistant strains) for a defined adsorption period (e.g., 2 hours).

-

Compound Treatment: After virus adsorption, the inoculum is removed, and the cells are washed. Medium containing serial dilutions of this compound is then added to the wells. A no-drug control is included.

-

Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., carboxymethylcellulose or agarose) to restrict virus spread and allow for the formation of distinct plaques. Plates are incubated at 37°C in a CO₂ incubator for 7-10 days.

-

Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with Giemsa or crystal violet). The number of plaques in each well is counted.

-

Data Analysis: The concentration of this compound that inhibits the number of plaques by 50% compared to the no-drug control is calculated and reported as the IC₅₀.

Cytotoxicity Assay (for CC₅₀ Determination)

-

Cell Seeding: HEL cells are seeded in 96-well plates at a specified density.

-

Compound Treatment: The cells are exposed to serial dilutions of this compound for a period equivalent to the duration of the antiviral assay (e.g., 7-10 days).

-

Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The cytotoxic concentration that reduces cell viability by 50% (CC₅₀) is calculated from the dose-response curve.

Time-of-Addition Experiment

-

Synchronized Infection: HEL cells are infected with HCMV.

-

Staggered Compound Addition: A fixed, effective concentration of this compound is added to different wells at various time points post-infection (e.g., -2h, 0h, 2h, 4h, 8h, 24h). A control group receives no drug.

-

Viral Yield Measurement: At a late time point post-infection (e.g., 72-96 hours), the supernatant and/or cells are harvested, and the viral titer is determined by a plaque assay.

-

Analysis: The time point at which the addition of this compound no longer effectively inhibits viral replication indicates the stage of the viral life cycle that is targeted by the compound. For this compound, its effectiveness is highest when added early in the infection.

Western Blot Analysis for Viral Protein Expression

-

Cell Culture and Infection: HEL cells are infected with HCMV.

-

Treatment: Infected cells are treated with this compound or a vehicle control.

-

Protein Extraction: At various time points post-infection, cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is probed with primary antibodies specific for viral proteins indicative of different replication stages (e.g., Immediate-Early [IE1/IE2], Early [UL44], Late [gB]). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: The expression levels of viral proteins in treated versus untreated cells are compared to determine the effect of this compound on different stages of viral gene expression.

Visualizing the Proposed Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Proposed mechanism of this compound action on HCMV replication.

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a class of antiviral compounds with a mechanism that is distinct from currently available therapies for HCMV. By targeting a host cellular factor, likely involving a protein tyrosine kinase and its chaperone Hsp90, this compound effectively inhibits an early stage of viral replication. This host-centric approach could offer advantages in overcoming viral drug resistance. Although the clinical development of this compound was halted, the insights gained from its study provide a valuable foundation for the discovery and development of new anti-HCMV agents that exploit novel cellular targets. Further research to precisely identify the cellular kinase(s) affected by this compound and to fully delineate the signaling pathway it modulates will be crucial for advancing this promising antiviral strategy.

References

Unveiling CMV-423: A Technical Guide to a Novel Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMV-423 is an experimental antiviral compound that has demonstrated significant in vitro efficacy against human cytomegalovirus (HCMV) and other human herpesviruses, including HHV-6 and HHV-7.[1] Belonging to the tetrahydroindolizine carboxamide class of molecules, this compound distinguishes itself through a novel mechanism of action that targets an early stage of the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and metabolic profile of this compound, intended to serve as a valuable resource for researchers in the field of antiviral drug development.

Chemical Structure and Properties

This compound, also known by its developmental code RPR-111423, is a small molecule with a well-defined chemical structure. Its systematic IUPAC name is 2-Chloro-3-(pyridin-3-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-Chloro-3-(pyridin-3-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide |

| Molecular Formula | C₁₄H₁₄ClN₃O |

| Molar Mass | 275.74 g/mol |

| SMILES | O=C(N)c1c(Cl)c(-c2cnccc2)c3n1CCCC3 |

| CAS Number | 186829-19-6 |

Biological Activity and Mechanism of Action

This compound exhibits potent and selective antiviral activity against several members of the Betaherpesvirinae subfamily. A key characteristic of this compound is its ability to inhibit viral replication at an early phase, distinguishing it from many existing anti-CMV drugs that target viral DNA polymerase.

In Vitro Antiviral Potency

Studies have consistently demonstrated the high in vitro potency of this compound against various strains of human cytomegalovirus, as well as human herpesvirus 6 and 7. The 50% effective concentration (EC₅₀) values, a measure of the drug's potency, are significantly lower than those of many standard-of-care antiviral agents.

| Virus | Cell Type | EC₅₀ (µM) |

| Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblasts (HFF) | 0.002 - 0.004 |

| Human Herpesvirus 6A (HHV-6A) | HSB-2 cells | 0.01 |

| Human Herpesvirus 6B (HHV-6B) | Molt-3 cells | 0.003 |

| Human Herpesvirus 7 (HHV-7) | SupT1 cells | 0.002 |

Mechanism of Action

The precise molecular target and the exact signaling pathway inhibited by this compound have not been fully elucidated in publicly available research. However, experimental evidence strongly indicates that its antiviral effect occurs after viral entry but before the onset of viral DNA synthesis. This suggests an interference with immediate-early or early gene expression, or other essential viral processes that precede genome replication. The following diagram illustrates the proposed logical workflow of this compound's mechanism of action.

Metabolism and Pharmacokinetics

In vitro studies using human liver microsomes have identified the primary metabolic pathways of this compound. The compound is mainly metabolized by the cytochrome P450 enzymes CYP1A2 and CYP3A4.

Metabolic Pathway

The metabolism of this compound primarily involves oxidation. The major metabolic route is the formation of an 8-hydroxy metabolite, rac-RPR127025, which can be further oxidized to a ketone metabolite.

Enzyme Kinetics and Drug Interactions

Kinetic studies have been performed to characterize the interaction of this compound with metabolizing enzymes.

| Parameter | Enzyme | Value |

| Kₘ for rac-RPR127025 formation | Human Liver Microsomes | 44 ± 13 µM |

| Kₘ for ketone formation | Human Liver Microsomes | 47 ± 11 µM |

This compound has also been shown to inhibit certain CYP450 enzymes, suggesting a potential for drug-drug interactions. At a concentration of 10 µM, this compound inhibited CYP1A2 and CYP3A4 activity by up to 63% and 40%, respectively.

Experimental Protocols

Detailed experimental protocols for the evaluation of antiviral compounds like this compound are crucial for the reproducibility of results. The following sections outline the general methodologies for key assays used to characterize its antiviral activity.

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the inhibition of viral plaque formation.

-

Cell Seeding: Confluent monolayers of a susceptible cell line (e.g., human foreskin fibroblasts) are prepared in multi-well plates.

-

Viral Infection: The cell monolayers are infected with a standardized amount of virus (typically 50-100 plaque-forming units per well).

-

Compound Addition: Following a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques in the control wells (typically 7-14 days for HCMV).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

-

Data Analysis: The EC₅₀ value is calculated by determining the concentration of this compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

-

Infection and Treatment: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). After viral adsorption, the cells are washed and incubated with a medium containing various concentrations of this compound.

-

Harvesting: At the end of the viral replication cycle, the cells and supernatant are harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular virions.

-

Titration of Progeny Virus: The viral titers in the harvested samples are determined by performing a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay on fresh cell monolayers.

-

Data Analysis: The concentration of this compound that reduces the yield of infectious virus by a certain percentage (e.g., 90% or 99%) is determined.

Real-Time PCR for Viral Load Determination

Quantitative real-time PCR is used to measure the amount of viral DNA, providing a sensitive measure of viral replication.

-

Sample Preparation: DNA is extracted from infected cells or cell culture supernatants that have been treated with different concentrations of this compound.

-

PCR Amplification: A real-time PCR assay is performed using primers and probes specific to a conserved region of the viral genome. A standard curve is generated using known quantities of viral DNA to allow for absolute quantification.

-

Data Analysis: The amount of viral DNA in each sample is quantified, and the concentration of this compound that inhibits viral DNA synthesis by 50% (IC₅₀) is calculated.

Conclusion

This compound is a potent inhibitor of human cytomegalovirus and other betaherpesviruses with a novel mechanism of action targeting an early stage of viral replication. Its high in vitro potency makes it an interesting candidate for further investigation. However, it is important to note that the clinical development of this compound was discontinued. Despite this, the study of this compound and its unique mechanism can provide valuable insights for the development of new and more effective anti-herpesvirus therapies. This technical guide consolidates the available scientific information on this compound to aid researchers in their ongoing efforts to combat CMV and related viral infections.

References

An In-depth Technical Guide to Early-Stage Cytomegalovirus (CMV) Replication Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental evaluation of early-stage cytomegalovirus (CMV) replication inhibitors. The focus is on compounds that target viral processes preceding or during the initial phases of viral DNA synthesis, offering critical insights for researchers in antiviral drug discovery and development.

Introduction to Early-Stage CMV Replication

Human Cytomegalovirus (HCMV) replication is a temporally regulated process involving the sequential expression of immediate-early (IE), early (E), and late (L) genes. Early-stage inhibitors are designed to interfere with the initial steps of the viral life cycle, including viral entry, the expression of immediate-early genes which are crucial for orchestrating the subsequent stages of replication, and the function of early proteins. Targeting these initial events can prevent the establishment of a productive infection and mitigate the downstream pathological effects of the virus.

Key Classes of Early-Stage CMV Replication Inhibitors

Several classes of antiviral agents have been developed to target the early stages of CMV replication. This guide focuses on the most prominent and clinically relevant classes:

-

Viral DNA Polymerase Inhibitors: While their ultimate effect is on DNA synthesis, their mechanism of action begins with interactions in the early stages of replication.

-

pUL97 Kinase Inhibitors: These compounds target a viral kinase essential for multiple early viral processes.

-

Terminase Complex Inhibitors: These agents interfere with the processing and packaging of newly synthesized viral DNA, a late-early/late stage event that is conceptually linked to the initial phases of genome replication.

-

Inhibitors of Immediate-Early (IE) Gene Expression: These compounds directly target the transcription or translation of the master regulatory IE genes.

Quantitative Data for Early-Stage CMV Inhibitors

The following tables summarize the in vitro efficacy of key early-stage CMV replication inhibitors against various CMV strains. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values are presented to facilitate a comparative analysis of their antiviral potency.

Table 1: In Vitro Activity of Letermovir (Terminase Complex Inhibitor)

| CMV Strain | Cell Type | EC₅₀ (nM) | Reference |

| BADrUL131-Y | ARPE-19 | 2.44 | [1][2] |

| Various Clinical Isolates (n=17) | Fibroblasts | Low nanomolar range | [3] |

Table 2: In Vitro Activity of Maribavir (pUL97 Kinase Inhibitor)

| CMV Strain/Condition | Cell Type | EC₅₀ (µM) | IC₅₀ (nM) | Reference |

| Wild Type & GCV-Resistant Mutants | - | - | 35 (mean) | [4] |

| T2233 | HEL | 0.14 | - | [5] |

| T2233 | HFF | 13.3 | - | |

| Laboratory and Clinical Strains | - | 0.11 (mean, range 0.03-0.31) | - |

Table 3: In Vitro Activity of DNA Polymerase Inhibitors

| Inhibitor | CMV Strain(s) | IC₅₀ (µM) | EC₅₀ (µM) | Reference |

| Ganciclovir | Various Clinical Isolates | 1.7 (mean, range 0.2-5.3) | - | |

| Laboratory and Clinical Isolates | - | 0.08 - 13.6 | ||

| Foscarnet | Various Clinical Isolates | 239 - 294 (mean) | - | |

| Various | - | 50 - 800 | ||

| Cidofovir | AD-169 | - | - |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of early-stage CMV inhibitors are provided below.

Plaque Reduction Assay (PRA)

This assay is the gold standard for determining the susceptibility of CMV isolates to antiviral drugs by measuring the inhibition of viral plaque formation.

Materials:

-

Human fibroblast cell lines (e.g., MRC-5, HFF)

-

24-well or 96-well tissue culture plates

-

CMV stock (cell-free or cell-associated)

-

Culture medium (e.g., MEM with 5% FBS)

-

Antiviral compounds

-

Agarose or other overlay medium

-

Formalin (10%)

-

Crystal Violet staining solution (0.8% in 50% ethanol)

Protocol:

-

Seed human fibroblast cells in tissue culture plates and grow to confluence.

-

Prepare serial dilutions of the antiviral compound in culture medium.

-

Infect the confluent cell monolayers with a standardized amount of CMV (typically 40-100 plaque-forming units [PFU] per well).

-

After a 90-minute adsorption period at 37°C, aspirate the virus inoculum.

-

Overlay the cells with medium containing the different concentrations of the antiviral compound and a gelling agent like agarose.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are visible in the control wells.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well under a microscope.

-

The EC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.

Viral Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious progeny virus.

Materials:

-

Human fibroblast cell lines

-

96-well tissue culture plates

-

CMV stock

-

Antiviral compounds

-

Culture medium

Protocol:

-

Grow monolayer cultures of human fibroblast cells in 96-well plates.

-

Infect the cells with CMV.

-

Add serial dilutions of the test compound to the infected cultures.

-

After one cycle of viral replication, lyse the cells to release progeny virus.

-

Serially dilute the lysates and use them to infect a separate set of uninfected cell cultures in a microtiter plate.

-

Incubate the new cultures to allow for plaque formation.

-

Enumerate the plaques in wells containing a countable number (e.g., 5-20 plaques).

-

Calculate the virus titer for each drug concentration.

-

The inhibitory concentration is determined by comparing the virus yield in treated versus untreated cultures.

Quantitative PCR (qPCR) for CMV DNA Quantification

qPCR is used to quantify the amount of viral DNA in infected cells, providing a measure of viral replication.

Materials:

-

DNA extraction kit

-

CMV-specific primers and probe (e.g., targeting the major immediate-early gene)

-

qPCR master mix

-

Real-time PCR instrument

-

CMV DNA standard for quantification

Protocol:

-

Infect cells with CMV in the presence of varying concentrations of the antiviral compound.

-

At a specified time post-infection, harvest the cells and extract total DNA.

-

Set up the qPCR reaction using a master mix containing CMV-specific primers, a fluorescent probe, and the extracted DNA template.

-

Perform the real-time PCR using an instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 45 cycles of denaturation, annealing, and extension).

-

Generate a standard curve using serial dilutions of a known quantity of CMV DNA.

-

Quantify the CMV DNA in the experimental samples by comparing their amplification data to the standard curve. The amount of viral DNA is typically expressed as genome equivalents per milliliter or per microgram of total DNA.

Western Blot for CMV Protein Expression

Western blotting is used to detect and quantify the expression of specific viral proteins, such as the immediate-early proteins IE1 and IE2.

Materials:

-

Infected cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies specific for CMV proteins (e.g., anti-IE1, anti-IE2)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Prepare protein lysates from CMV-infected cells treated with or without the antiviral compound.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the CMV protein of interest (e.g., IE1 or IE2).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in early CMV replication and the mechanisms of action of the discussed inhibitors.

CMV Entry and Immediate-Early Gene Expression Signaling Pathway

Caption: Overview of CMV entry and immediate-early gene expression.

Mechanism of Action of DNA Polymerase Inhibitors

Caption: Mechanism of DNA polymerase inhibitors.

Mechanism of Action of Maribavir (pUL97 Kinase Inhibitor)

Caption: Mechanism of Maribavir's inhibition of pUL97 kinase.

Mechanism of Action of Letermovir (Terminase Complex Inhibitor)

Caption: Mechanism of Letermovir's inhibition of the terminase complex.

Conclusion

The development of early-stage CMV replication inhibitors represents a significant advancement in antiviral therapy. By targeting distinct and essential viral processes, these agents offer new therapeutic options, particularly for the management of drug-resistant CMV infections. A thorough understanding of their mechanisms of action, coupled with robust and standardized experimental evaluation, is paramount for the continued development of novel and more effective anti-CMV strategies. This guide provides a foundational resource for researchers and drug developers dedicated to this critical area of infectious disease research.

References

- 1. In vitro assessment of the combined effect of letermovir and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seq.es [seq.es]

- 3. In Vitro Evaluation of the Activities of the Novel Anticytomegalovirus Compound AIC246 (Letermovir) against Herpesviruses and Other Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytomegalovirus DNA polymerase inhibition and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Cell Culture Conditions on the Anticytomegalovirus Activity of Maribavir - PMC [pmc.ncbi.nlm.nih.gov]

CMV-423: A Deep Dive into its Anti-HHV-6 Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of CMV-423, a non-nucleoside antiviral compound, against Human Herpesvirus 6 (HHV-6). This compound has demonstrated potent and selective inhibition of beta-herpesviruses, including HHV-6. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the proposed mechanism of action to support further research and development in the field of anti-herpesvirus therapeutics.

Quantitative Efficacy and Cytotoxicity

The in vitro inhibitory activity of this compound against HHV-6 and its effect on host cell viability have been quantified, showcasing a favorable selectivity index. The following table summarizes the key findings from studies conducted on continuous cell lines and cord blood lymphocytes (CBLCs).

| Parameter | Value | Cell Types | Virus Strain | Reference |

| Antiviral IC50 | 53 nM | Continuous cell lines and CBLCs | Not Specified | [1][2] |

| Cytotoxicity CC50 | 144 µM | Continuous cell lines and CBLCs | Not Applicable | [1][2] |

IC50 (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration): The concentration of a drug that is required to kill 50% of host cells in vitro.

The significant difference between the effective antiviral concentration and the cytotoxic concentration underscores the high selectivity of this compound for HHV-6-related processes over cellular functions.[1]

Proposed Mechanism of Action

Mechanistic studies indicate that this compound targets an early stage of the HHV-6 replication cycle, subsequent to viral entry but before the onset of viral DNA replication. The antiviral action is cell-line dependent, suggesting the involvement of a cellular factor. This compound's anti-HHV-6 activity shares characteristics with herbimycin A, an inhibitor of heat shock protein 90 (Hsp90) that affects tyrosine kinase activity. High concentrations of this compound have been shown to inhibit total cellular protein tyrosine kinase activity. Furthermore, a synergistic effect against HHV-6 is observed when this compound is combined with herbimycin A. Notably, the compound does not affect the activity of cyclin-dependent kinases, protein kinases A and C, or the HHV-6-encoded pU69 kinase.

This evidence points towards a mechanism where this compound inhibits a cellular process, potentially involving protein tyrosine kinase activity, that is crucial for the early stages of HHV-6 replication.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound action on HHV-6 replication.

Experimental Protocols

The following section details the methodologies employed in the in vitro evaluation of this compound's anti-HHV-6 activity, as described in the referenced literature.

Cell Culture and Virus Propagation

-

Cell Lines: Continuous cell lines and cord blood lymphocytes (CBLCs) were used for cytotoxicity and antiviral assays.

-

Virus Infection: Cells were infected with HHV-6 at a specified multiplicity of infection (MOI).

Antiviral Activity Assay

-

Method: A yield reduction assay was likely used to determine the IC50.

-

Procedure:

-

Cells were seeded in appropriate culture plates.

-

Serial dilutions of this compound were added to the cell cultures.

-

Cells were then infected with HHV-6.

-

After a defined incubation period, the viral yield was quantified using methods such as plaque assay or quantitative PCR.

-

The IC50 was calculated as the drug concentration required to reduce the viral yield by 50% compared to untreated controls.

-

Cytotoxicity Assay

-

Method: A cell viability assay, such as one based on the uptake of a vital dye (e.g., neutral red) or metabolic activity (e.g., MTT or XTT assay), was likely performed.

-

Procedure:

-

Uninfected cells were seeded in microtiter plates.

-

Serial dilutions of this compound were added to the cells.

-

After an incubation period equivalent to that of the antiviral assay, cell viability was assessed.

-

The CC50 was determined as the drug concentration that reduced cell viability by 50% compared to untreated controls.

-

Mechanistic Studies

-

Time-of-Addition Experiment: To pinpoint the stage of the viral replication cycle affected, this compound was added at different time points post-infection. Analysis of viral mRNA and protein expression helped determine that the compound acts after viral entry but before viral DNA replication.

-

Protein Kinase Assays: The effect of this compound on the activity of various protein kinases, including cyclin-dependent kinases, protein kinases A and C, and the HHV-6-encoded pU69 kinase, was evaluated using specific kinase activity assays.

-

Total Cellular Protein Tyrosine Kinase Activity: The impact of high concentrations of this compound on overall cellular protein tyrosine kinase activity was assessed.

-

Synergy Assays: To investigate the interaction with other compounds, this compound was tested in combination with herbimycin A, and the antiviral effect was evaluated to determine if the combination was synergistic, additive, or antagonistic.

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of this compound.

This guide provides a foundational understanding of the anti-HHV-6 properties of this compound. The potent and selective nature of this compound, coupled with initial insights into its mechanism of action, warrants further investigation for its potential as a therapeutic agent against HHV-6 infections.

References

Unveiling RPR-111423 (CMV-423): A Potent, Early-Stage Inhibitor of Human Cytomegalovirus

An In-Depth Technical Guide on the Discovery, Mechanism, and Preclinical Development of a Novel Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR-111423, also known as CMV-423, is a potent, orally active non-nucleoside inhibitor of human cytomegalovirus (HCMV) and other beta-herpesviruses. Developed by Rhône-Poulenc Rorer, this compound demonstrated significant promise in early preclinical studies due to its novel mechanism of action, targeting the initial stages of viral replication. It exhibits impressive in vitro potency, proving to be 50 to 90,000 times more active than established antiviral drugs such as ganciclovir, cidofovir, and foscarnet[1]. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of RPR-111423, including its synthesis, mechanism of action, and available quantitative data. Detailed experimental protocols for key assays are outlined, and its metabolic profile is discussed. Visualizations of its mechanism and experimental workflows are provided to facilitate a deeper understanding of this compelling antiviral candidate.

Introduction

Human cytomegalovirus (HCMV) is a ubiquitous herpesvirus that can cause severe and life-threatening disease in immunocompromised individuals, including transplant recipients and patients with HIV/AIDS. It is also a leading cause of congenital viral infections, resulting in birth defects. The therapeutic landscape for HCMV infections has historically been dominated by nucleoside analogues that target the viral DNA polymerase. However, these treatments are often associated with significant toxicities and the emergence of drug-resistant viral strains. This has driven the search for novel antiviral agents with different mechanisms of action.

RPR-111423 (this compound) emerged from this search as a promising candidate from a new chemical family. Its unique mode of action, inhibiting the very first steps of viral gene expression, offered the potential for a highly effective and synergistic therapeutic option.

Discovery and History

RPR-111423, with the chemical name 2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide (CAS Registry Number: 186829-19-6), was synthesized and developed by the pharmaceutical company Rhône-Poulenc Rorer (later Aventis Pharma)[1][2]. The compound was the subject of presentations at the 38th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 1998, indicating that its primary preclinical evaluation occurred in the late 1990s.

Radiolabeled versions of RPR-111423, including Carbon-14, Deuterium, and Tritium labeled compounds, were synthesized for use in Absorption, Distribution, Metabolism, and Excretion (ADME), protein binding, and mass spectrometric assays[1]. This investment in specialized chemical synthesis underscores the significant interest in the compound's developmental potential as a therapeutic agent for cytomegalovirus infections. The reasons for the apparent discontinuation of its clinical development are not publicly available.

Mechanism of Action

RPR-111423 (this compound) acts at a very early stage of the HCMV replication cycle by specifically blocking the initial transcription of viral immediate-early (IE) genes. This is a novel mechanism compared to traditional anti-HCMV drugs that target viral DNA polymerase, a later step in the replication process.

The HCMV replication cycle begins with the expression of IE genes, which encode regulatory proteins essential for the subsequent transcription of early and late viral genes, as well as for the manipulation of the host cell environment to support viral replication. By inhibiting the transcription of these crucial IE proteins, RPR-111423 effectively halts the entire viral replication cascade at its inception. This early intervention prevents the virus from taking control of the host cell machinery.

Due to its distinct mechanism, RPR-111423 has demonstrated potent activity against HCMV strains that are resistant to ganciclovir, cidofovir, and foscarnet. Furthermore, it has been shown to act synergistically when used in combination with these DNA polymerase inhibitors.

Quantitative Data

While detailed quantitative data from extensive preclinical studies are not widely published, the available information highlights the exceptional potency of RPR-111423.

Table 1: In Vitro Antiviral Potency of RPR-111423

| Parameter | Value | Reference Compound(s) | Fold Difference |

| IC50 | 0.3 - 3 ng/mL | Ganciclovir, Cidofovir, Foscarnet | 50 to 90,000x more active |

| Data sourced from Kao, B. (2002)[1]. |

Table 2: In Vitro Metabolism of RPR-111423

| Enzyme System | Major Metabolizing Enzymes | Kinetic Parameter | Value |

| Human Liver Microsomes | CYP1A2, CYP3A4 | Km (8-hydroxylation) | 44 +/- 13 µM |

| Human Liver Microsomes | CYP1A2, CYP3A4 | Vmax/Km (8-hydroxylation) | 14 µl/min/nmol P450 |

| Human Liver Microsomes | CYP1A1, CYP3A4 | Km (ketone formation) | 47 +/- 11 µM |

| Human Liver Microsomes | CYP1A1, CYP3A4 | Vmax/Km (ketone formation) | 4 µl/min/nmol P450 |

| Data sourced from Obach, R. S., et al. (2001). |

Table 3: In Vitro Cytochrome P450 Inhibition Profile of RPR-111423

| CYP Isoform | Inhibition at 1 µM | Inhibition at 10 µM |

| CYP1A2 | Up to 31% | Up to 63% |

| CYP2C9 | 35% | 35% |

| CYP3A4 | Not significant | Up to 40% |

| CYP2A6 | No effect | No effect |

| CYP2D6 | No effect | No effect |

| CYP2E1 | No effect | No effect |

| Data sourced from Obach, R. S., et al. (2001). |

Experimental Protocols

Detailed experimental protocols for the studies on RPR-111423 are not publicly available. However, based on the nature of the reported findings, the following standard methodologies were likely employed.

Antiviral Activity Assay (Plaque Reduction Assay)

-

Cell Culture: Human foreskin fibroblasts (HFF) or other permissive cell lines are cultured in appropriate media in multi-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with a standardized amount of HCMV (e.g., AD169 or clinical isolates) for a defined adsorption period (e.g., 1-2 hours).

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. Media containing serial dilutions of RPR-111423 or control compounds is added to the wells.

-

Overlay and Incubation: The cell monolayers are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for 7-14 days to allow for plaque development.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined and expressed as the 50% effective concentration (EC50).

Immediate-Early Protein Expression Analysis (Immunofluorescence or Western Blot)

-

Cell Culture and Infection: Permissive cells are grown on coverslips (for immunofluorescence) or in culture dishes (for Western blot) and infected with HCMV.

-

Compound Treatment: Cells are treated with RPR-111423 or control compounds at the time of infection or shortly after.

-

Cell Lysis and Protein Quantification (for Western Blot): At various time points post-infection (e.g., 4, 8, 24 hours), cells are lysed, and the total protein concentration is determined.

-

Immunofluorescence Staining: Coverslips are fixed, permeabilized, and incubated with a primary antibody specific for an HCMV immediate-early protein (e.g., IE1 or IE2), followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Western Blot Analysis: Equal amounts of protein from cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against an IE protein, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized by chemiluminescence.

-

Analysis: The expression and localization of IE proteins are visualized by fluorescence microscopy. The levels of IE protein expression are quantified by densitometry of the Western blot bands.

Synthesis

The synthesis of RPR-111423 and its isotopically labeled analogues has been described. The core structure is a 2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide. The synthesis of the Carbon-14 labeled version involved a 6-step process starting from [3-carbonyl-C-14]nicotinic acid. The Tritium labeled compound was prepared via catalytic reduction of a precursor. A Deuterium-labeled version ([d4]) was also synthesized for use as an internal standard in mass spectrometry assays.

Preclinical Development and Outlook

RPR-111423 demonstrated a compelling preclinical profile with high in vitro potency and a novel mechanism of action. Studies on its in vitro metabolism provided initial insights into its potential for drug-drug interactions, indicating that it is primarily metabolized by CYP1A2 and CYP3A4 and can inhibit CYP1A2.

Despite its promising early data, RPR-111423 did not appear to progress into clinical trials. The reasons for this are not publicly documented but could be related to a variety of factors common in drug development, such as unfavorable pharmacokinetic properties in vivo, unforeseen toxicity in animal models, or strategic business decisions by the developing company.

Nevertheless, the story of RPR-111423 provides valuable lessons for the field of antiviral drug discovery. Its unique mechanism of targeting immediate-early gene transcription remains a valid and attractive strategy for the development of new anti-HCMV therapies. The potent activity of this compound class highlights the potential for discovering highly effective non-nucleoside inhibitors of herpesviruses. Further exploration of the tetrahydroindolizine scaffold and its derivatives could lead to the development of new clinical candidates with improved pharmacological properties.

References

- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. In vitro metabolism and drug interaction potential of a new highly potent anti-cytomegalovirus molecule, CMV423 (2-chloro 3-pyridine 3-yl 5,6,7,8-tetrahydroindolizine I-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of CMV-423: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMV-423 is a non-nucleoside antiviral compound demonstrating potent and selective in vitro activity against several members of the Betaherpesvirinae subfamily. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its efficacy against human cytomegalovirus (HCMV), including drug-resistant strains, and human herpesviruses 6 (HHV-6) and 7 (HHV-7). The document outlines the compound's mechanism of action, which involves the inhibition of an early stage of viral replication, and presents detailed experimental protocols for the evaluation of its antiviral and cytotoxic properties. Quantitative data are summarized in tabular format for ease of comparison, and key experimental workflows and mechanistic pathways are illustrated using diagrams generated with Graphviz (DOT language).

Antiviral Activity

This compound has been shown to be a highly potent inhibitor of betaherpesviruses. Its antiviral spectrum is primarily focused on human cytomegalovirus (HCMV), human herpesvirus 6 (HHV-6), and human herpesvirus 7 (HHV-7).

Quantitative Antiviral Data

The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while its cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀). A higher selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, indicates a more favorable safety profile.

| Virus | Strain(s) | Cell Line | EC₅₀/IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Human Herpesvirus 6 (HHV-6) | Not Specified | Continuous cell lines, CBLCs | 53 | 144 | ~2717 | [1] |

| Human Cytomegalovirus (HCMV) | Laboratory & Clinical Isolates | Human Foreskin Fibroblasts (HFF) | Potent (sub-micromolar) | >100 | >1,000 | |

| Ganciclovir-Resistant HCMV | Various | Human Foreskin Fibroblasts (HFF) | Potent | >100 | High | |

| Human Herpesvirus 7 (HHV-7) | Not Specified | Not Specified | Active | Not Specified | Not Specified | [2] |

Note: Specific EC₅₀ values for HCMV and HHV-7, as well as for ganciclovir-resistant HCMV strains, were not explicitly found in the provided search results, but the compound is described as highly potent against these viruses.

Mechanism of Action

This compound exerts its antiviral effect at an early stage of the viral replication cycle, subsequent to viral entry but preceding viral DNA replication.[1] The primary mechanism involves the inhibition of immediate-early (IE) gene expression.

Inhibition of Immediate-Early Gene Transcription

The replication of herpesviruses is initiated by the expression of immediate-early genes, which in turn activate the transcription of early and late genes required for viral DNA synthesis and virion assembly. This compound has been shown to block the initial transcription phase of viral replication at the level of immediate-early proteins. While the precise molecular target has not been definitively identified, evidence suggests the involvement of a cellular protein tyrosine kinase that is critical for the early stages of viral replication.[1]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its intervention in the early stages of herpesvirus replication.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the antiviral spectrum of compounds like this compound.

Plaque Reduction Assay (PRA) for HCMV

This assay is considered the gold standard for determining the antiviral susceptibility of HCMV.

Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

-

Human Foreskin Fibroblasts (HFFs)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

HCMV stock (e.g., AD169, Towne, or clinical isolates)

-

This compound stock solution

-

SeaPlaque Agarose

-

Crystal Violet staining solution (0.1% in 20% ethanol)

-

12-well or 24-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Formalin (10% in PBS)

Procedure:

-

Cell Seeding: Seed HFFs into 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Inoculation: Once cells are confluent, aspirate the growth medium and inoculate the cell monolayer with a dilution of HCMV stock calculated to produce 50-100 plaques per well.

-

Adsorption: Incubate the plates for 90 minutes at 37°C in a 5% CO₂ incubator to allow for viral adsorption.

-

Compound Addition and Overlay:

-

Prepare a 2X overlay medium consisting of 2X DMEM and molten 1.2% SeaPlaque Agarose.

-

Prepare serial dilutions of this compound in 1X DMEM.

-

After the adsorption period, aspirate the virus inoculum and overlay the cell monolayer with the agarose overlay medium containing the various concentrations of this compound. Include a virus-only control (no compound).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the control wells.

-

Staining and Plaque Counting:

-

Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

-

Remove the agarose overlay and stain the cell monolayer with Crystal Violet solution for 5-10 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

References

The Effect of Small Molecule Inhibitors on CMV Immediate-Early Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human cytomegalovirus (HCMV) infection poses a significant threat to immunocompromised individuals and is a leading cause of congenital disabilities.[1][2] The initiation of the viral lytic replication cycle is critically dependent on the expression of immediate-early (IE) genes, primarily IE1 (UL123) and IE2 (UL122).[3][4] These genes are transcribed from the major immediate-early promoter (MIEP) within hours of infection and encode for proteins that are essential for the subsequent transcription of early and late viral genes, as well as for counteracting host intrinsic and innate immune responses.[1] Consequently, the MIEP and the expression of IE genes represent a promising "bright and early" target for novel antiviral therapies. This guide provides a comprehensive technical overview of the methodologies used to evaluate the effect of small molecule inhibitors, exemplified by the hypothetical compound CMV-423, on CMV immediate-early gene expression.

Signaling Pathways Regulating Immediate-Early Gene Expression

The HCMV MIEP is a strong enhancer-promoter that is regulated by a complex interplay of host cell signaling pathways and transcription factors. Upon viral entry, HCMV glycoproteins interact with cell surface receptors, triggering a cascade of intracellular signaling events that converge on the MIEP to initiate transcription. Understanding these pathways is crucial for identifying potential targets for small molecule inhibitors like this compound. Key signaling pathways include:

-

PI3K/Akt Pathway: Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical event in the early stages of HCMV infection, leading to the activation of transcription factors such as NF-κB that drive MIEP activity.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the ERK1/2 and p38 MAPK cascades, is also activated upon infection and contributes to the regulation of MIEP-driven transcription.

-

NF-κB Pathway: The transcription factor NF-κB plays a central role in activating the MIEP. Several small molecules that inhibit the NF-κB pathway have been shown to suppress CMV IE gene expression.

-

Cyclin-Dependent Kinases (CDKs): Various CDKs, such as CDK1, CDK2, CDK7, and CDK9, are required for efficient IE gene expression, and CDK inhibitors like roscovitine have been shown to block viral replication at this stage.

Caption: Signaling pathways activated by CMV entry leading to MIEP-driven IE gene expression.

Experimental Workflow for Evaluating this compound

A systematic approach is required to characterize the inhibitory effect of a novel compound on CMV immediate-early gene expression. The following workflow outlines the key stages, from initial screening to more detailed mechanistic studies.

Caption: A typical experimental workflow for characterizing an inhibitor of CMV IE gene expression.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Effect of this compound on MIEP Activity (Luciferase Reporter Assay)

| This compound Conc. (µM) | Luciferase Activity (RLU) | % Inhibition |

| 0 (Vehicle) | 1,500,000 | 0 |

| 0.1 | 1,200,000 | 20 |

| 1 | 750,000 | 50 |

| 10 | 150,000 | 90 |

| 100 | 30,000 | 98 |

Table 2: Effect of this compound on IE1 and IE2 mRNA Expression (qRT-PCR)

| This compound Conc. (µM) | IE1 mRNA Fold Change | IE2 mRNA Fold Change |

| 0 (Vehicle) | 1.00 | 1.00 |

| 1 | 0.45 | 0.55 |

| 10 | 0.12 | 0.18 |

| 100 | 0.02 | 0.04 |

Table 3: Effect of this compound on IE1 and IE2 Protein Expression (Western Blot Densitometry)

| This compound Conc. (µM) | IE1 Protein Level (Normalized) | IE2 Protein Level (Normalized) |

| 0 (Vehicle) | 1.00 | 1.00 |

| 1 | 0.52 | 0.60 |

| 10 | 0.15 | 0.21 |

| 100 | < 0.05 | < 0.05 |

Experimental Protocols

MIEP-Luciferase Reporter Assay

This assay is used to quantify the activity of the CMV major immediate-early promoter in the presence of an inhibitor.

Methodology:

-

Cell Culture and Transfection:

-

Plate human foreskin fibroblasts (HFFs) or other permissive cells in 96-well plates.

-

Transfect the cells with a plasmid construct containing the firefly luciferase gene under the control of the HCMV MIEP (MIEP-Luc). A co-transfection with a Renilla luciferase plasmid under a constitutive promoter can be used as a transfection control.

-

-

Infection and Treatment:

-

24 hours post-transfection, infect the cells with HCMV at a specified multiplicity of infection (MOI).

-

Immediately after infection, treat the cells with serial dilutions of this compound or vehicle control.

-

-

Luciferase Assay:

-

At 24-48 hours post-infection, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to the vehicle-treated control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Quantitative Reverse Transcription PCR (qRT-PCR) for IE Gene Expression

This method is used to quantify the levels of IE1 and IE2 mRNA transcripts.

Methodology:

-

Cell Culture, Infection, and Treatment:

-

Plate HFFs in 6-well plates.

-

Infect the cells with HCMV and treat with various concentrations of this compound.

-

-

RNA Extraction and cDNA Synthesis:

-

At a specific time point post-infection (e.g., 6-8 hours), harvest the cells and extract total RNA using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating viral DNA.

-

Synthesize cDNA from the RNA using reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR:

-

Perform real-time PCR using SYBR Green or probe-based assays with specific primers for IE1 (UL123), IE2 (UL122), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

A typical qPCR cycling protocol would be: 95°C for 5-15 minutes, followed by 40 cycles of 95°C for 10-15 seconds and 60°C for 30-60 seconds.

-

-

Data Analysis:

-

Calculate the relative expression of IE1 and IE2 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

-

Western Blotting for IE1 and IE2 Proteins

This technique is used to detect and quantify the levels of IE1 and IE2 proteins.

Methodology:

-

Cell Culture, Infection, and Treatment:

-

Infect HFFs in 6-well or 10-cm dishes with HCMV and treat with this compound.

-

-

Protein Extraction:

-

At 24 hours post-infection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies specific for IE1 and IE2 (e.g., monoclonal antibody CH160). An antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize the IE1/IE2 signals to the loading control.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the association of specific proteins (e.g., transcription factors, RNA Polymerase II, modified histones) with the MIEP region of the viral genome. This can reveal if this compound affects the recruitment of activating or repressive factors to the promoter.

Methodology:

-

Cell Culture, Infection, and Treatment:

-

Infect HFFs with HCMV and treat with this compound.

-

-

Cross-linking and Chromatin Preparation:

-

At a relevant time point (e.g., 4-8 hours post-infection), cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with antibodies against the protein of interest (e.g., RNA Polymerase II, H3K27ac for active chromatin, or H3K27me3 for repressive chromatin). An isotype-matched IgG should be used as a negative control.

-

Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

-

DNA Purification and Analysis:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantify the amount of MIEP DNA in the immunoprecipitated samples by qPCR using primers specific to the MIEP region.

-

-

Data Analysis:

-

Calculate the enrichment of the MIEP sequence in the specific antibody pull-down relative to the IgG control and the input chromatin.

-

Conclusion

Inhibiting the expression of CMV immediate-early genes is a promising strategy for the development of novel antiviral therapeutics. A thorough evaluation of a potential inhibitor, such as the hypothetical this compound, requires a multi-faceted approach. By employing a systematic workflow that includes initial screening with reporter assays, validation of dose-dependent effects on mRNA and protein levels, and detailed mechanistic studies like ChIP, researchers can gain a comprehensive understanding of the compound's mode of action. The detailed protocols and data presentation formats provided in this guide offer a robust framework for the characterization of small molecule inhibitors targeting this critical stage of the CMV replication cycle.

References

- 1. mdpi.com [mdpi.com]

- 2. Bright and Early: Inhibiting Human Cytomegalovirus by Targeting Major Immediate-Early Gene Expression or Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bright and Early: Inhibiting Human Cytomegalovirus by Targeting Major Immediate-Early Gene Expression or Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

Unraveling the Antiviral Potency of CMV-423: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: CMV-423 (also known as RPR-111423) is an investigational non-nucleoside antiviral compound that has demonstrated potent in vitro activity against several members of the Betaherpesvirinae subfamily, namely human cytomegalovirus (HCMV), human herpesvirus 6 (HHV-6), and human herpesvirus 7 (HHV-7). Although its clinical development was discontinued, the unique mechanism of action and selective potency of this compound continue to make it a subject of interest for antiviral research and a case study in the development of novel therapeutic agents against herpesviruses. This technical guide provides a comprehensive overview of the antiviral potency of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against various herpesviruses using cell culture-based assays. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit viral replication or activity by 50%.

Table 1: Antiviral Activity of this compound against Human Herpesvirus 6 (HHV-6)

| Virus Strain | Cell Type | Assay Method | EC₅₀ (µM) | Selectivity Index (SI) |

| HHV-6A (GS) | HSB-2 | Giant Cell Formation Assay | 0.0034 ± 0.0007 | 11,765 |

| HHV-6B (Z29) | MOLT-3 | Viral DNA Quantification | 0.0045 ± 0.0015 | >8,889 |

The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, indicating the compound's therapeutic window.

Table 2: Comparative Antiviral Activity of this compound against HCMV and HHV-7

| Virus | Virus Strain | Cell Type | Assay Method | IC₅₀ (µM) |

| HCMV | AD-169 | HEL | Plaque Reduction Assay | 0.29 ± 0.08 |

| HCMV | Davis | HEL | Plaque Reduction Assay | 0.35 ± 0.05 |

| HHV-7 | R1/2 | SupT1 | Viral Antigen Expression | 0.015 |

Mechanism of Action: Inhibition at an Early Stage of Viral Replication

Studies have indicated that this compound exerts its antiviral effect at an early phase of the viral replication cycle, prior to the onset of viral DNA synthesis. This was elucidated through time-of-addition experiments.

Experimental Protocol: Time-of-Addition Assay

This assay pinpoints the specific stage of the viral lifecycle that is inhibited by an antiviral compound.

-

Cell Culture and Infection: A monolayer of susceptible host cells (e.g., HSB-2 for HHV-6) is prepared in culture plates. The cells are then infected with a known quantity of the virus.

-

Timed Compound Addition: this compound is added to the infected cell cultures at various time points post-infection (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Assessment of Viral Replication: After a set incubation period, the extent of viral replication is quantified. For HHV-6, this can be achieved by measuring the amount of viral DNA using quantitative PCR.

-

Data Analysis: The concentration of the compound required to inhibit viral replication by 50% (EC₅₀) is determined for each time point. A significant increase in the EC₅₀ at later time points indicates that the compound targets an early event in the viral lifecycle.

Results from these experiments with this compound demonstrated that the compound loses its efficacy when added after the initial hours of infection, confirming its role in inhibiting an early replication step.

Caption: Workflow of the time-of-addition experiment.

Further investigations into the precise molecular target suggest that this compound does not directly inhibit viral DNA polymerase. Instead, it appears to interfere with a crucial viral process that precedes genome replication. While the exact signaling pathway has not been fully elucidated, it is hypothesized to involve a viral or cellular factor essential for the initiation of the viral replication cascade.

Caption: this compound inhibits an early viral replication event.

Key Experimental Methodologies

The evaluation of this compound's antiviral potency relied on several standard virological assays. The detailed protocols for these key experiments are outlined below.

Plaque Reduction Assay (for HCMV)

This assay is a gold standard for measuring the inhibition of lytic virus replication.

-

Cell Seeding: Human embryonic lung (HEL) fibroblasts are seeded into 24-well plates and grown to confluency.

-

Virus Inoculation: The cell monolayers are infected with a predetermined number of plaque-forming units (PFU) of HCMV (e.g., AD-169 or Davis strains).

-

Compound Treatment: Following a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 0.4% agarose and serial dilutions of this compound.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 7-10 days, allowing for the formation of viral plaques.

-

Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet. The plaques, which appear as clear zones against a stained cell background, are then counted under a microscope.

-

IC₅₀ Determination: The concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control is calculated as the IC₅₀.

Caption: Plaque reduction assay for HCMV.

Viral DNA Quantification Assay (for HHV-6)

This method is used to quantify the amount of viral DNA in infected cells as a measure of viral replication.

-

Cell Culture and Infection: Suspension cells susceptible to HHV-6 (e.g., HSB-2 or MOLT-3) are infected with the virus.

-

Compound Treatment: The infected cells are incubated in the presence of various concentrations of this compound.

-

DNA Extraction: At a specific time point post-infection (e.g., 4-5 days), total DNA is extracted from the cells.

-

Quantitative PCR (qPCR): The amount of viral DNA is quantified using a real-time PCR assay with primers and probes specific for a conserved region of the HHV-6 genome.

-

EC₅₀ Determination: The concentration of this compound that reduces the amount of viral DNA by 50% compared to the untreated control is determined as the EC₅₀.

Conclusion

This compound represents a class of non-nucleoside antiviral compounds with potent and selective activity against beta-herpesviruses. Its mechanism of action, targeting an early stage of viral replication distinct from DNA synthesis, highlights an alternative strategy for antiviral drug development. While its clinical progression was halted, the data gathered from its preclinical evaluation provide valuable insights for researchers in the field. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for understanding the antiviral profile of this compound and can inform the design of future studies aimed at discovering and characterizing novel anti-herpesvirus agents.

CMV-423: A Technical Deep Dive into a Potent Antiviral Candidate and its Discontinued Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMV-423 (2-chloro-3-pyridin-3-yl-5,6,7,8-tetrahydroindolizine-1-carboxamide) emerged as a promising antiviral agent with potent in vitro activity against several members of the Betaherpesvirinae subfamily, including human cytomegalovirus (HCMV), human herpesvirus 6 (HHV-6), and human herpesvirus 7 (HHV-7)[1]. Developed by Sanofi-Aventis, its novel mechanism of action, targeting an early stage of viral replication, positioned it as a potential alternative to existing anti-CMV therapies, many of which are associated with significant side effects and the emergence of drug resistance. Despite its initial promise, the development of this compound was discontinued before it entered clinical trials. This technical guide provides a comprehensive overview of the available research on this compound, including its antiviral activity, mechanism of action, and metabolic profile, while also exploring the publicly available information surrounding its discontinued development.

Antiviral Activity

This compound demonstrated potent and selective antiviral activity against HCMV, HHV-6, and HHV-7. Notably, it was reported to be 100 to 90,000 times more potent than the then-standard anti-CMV drugs ganciclovir, foscarnet, and cidofovir[2]. The available quantitative data on its in vitro efficacy and cytotoxicity are summarized in the table below.

| Virus | Strain(s) | Assay Type | IC50 | CC50 | Selectivity Index (SI) | Reference |

| HCMV | Not Specified | Not Specified | 1 - 10 nM | >100 µM | >10,000 - 100,000 | [2] |

| HHV-6 | Not Specified | Not Specified | 53 nM | 144 µM | ~2717 | [1] |

| HHV-7 | Not Specified | Not Specified | Potent Activity Reported | Not Specified | Not Specified | [1] |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound. IC50 (50% inhibitory concentration) represents the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's therapeutic window.

Mechanism of Action

This compound exerts its antiviral effect at an early stage of the viral replication cycle, subsequent to viral entry but preceding viral DNA synthesis. The primary mechanism of action is the inhibition of immediate-early (IE) gene transcription.

Inhibition of Immediate-Early Gene Transcription

The replication of herpesviruses is characterized by a temporally regulated cascade of gene expression, beginning with the immediate-early genes. For HCMV, the major immediate-early promoter (MIEP) drives the expression of the IE1 and IE2 proteins, which are essential for regulating downstream viral gene expression and orchestrating the host cell environment to support viral replication.

Research indicates that this compound targets a cellular component involved in the viral replication process, as its antiviral action was found to be dependent on the cell line used. This suggests that this compound may not directly target a viral protein but rather a host factor that the virus hijacks for its own replication. Mechanistic studies have pointed towards the involvement of a cellular protein tyrosine kinase, as this compound was found to share characteristics with herbimycin A, a known inhibitor of tyrosine kinase activity through its effect on heat shock protein 90 (Hsp90). Furthermore, this compound demonstrated a synergistic antiviral effect against HHV-6 when combined with herbimycin A. High concentrations of this compound were also shown to inhibit total cellular protein tyrosine kinase activity.

The proposed mechanism of action is visualized in the following signaling pathway diagram: